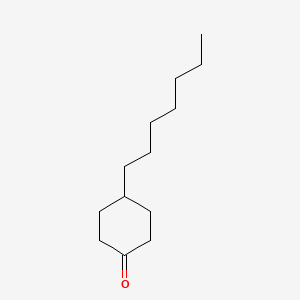

4-Heptylcyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-heptylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHCPRHASHNSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520711 | |

| Record name | 4-Heptylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16618-75-0 | |

| Record name | 4-Heptylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Heptylcyclohexanone

Introduction

4-Heptylcyclohexanone is a valuable chemical intermediate, finding applications in the fragrance industry and as a building block in the synthesis of more complex molecules.[1] Its structure, featuring a polar ketone group and a nonpolar heptyl chain, imparts unique solubility and reactivity characteristics. This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed mechanistic insights, step-by-step experimental protocols, and comparative data to inform researchers, scientists, and professionals in drug development. The synthesis of 4-substituted cyclohexanones is of significant interest for creating key intermediates in various fields, including the development of liquid-crystal materials.[2]

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical routes involve either the modification of a pre-existing cyclohexanone core or the construction of the six-membered ring with the heptyl group already incorporated. This guide will focus on three primary and field-proven pathways:

-

Catalytic Hydrogenation of 4-Heptylphenol: A direct and often high-yielding method that leverages a readily available starting material.

-

Oxidation of 4-Heptylcyclohexanol: A two-step approach involving the initial synthesis of the corresponding alcohol followed by its oxidation.

-

Grignard Addition to a Protected Cyclohexanedione: A classic organometallic approach for carbon-carbon bond formation.

A comparative summary of these primary pathways is presented below:

| Synthesis Pathway | Key Features | Typical Yields | Key Considerations |

| Catalytic Hydrogenation of 4-Heptylphenol | Direct, potentially one-pot synthesis. | High (can exceed 90%) | Catalyst selection is crucial for selectivity; requires high-pressure hydrogenation equipment. |

| Oxidation of 4-Heptylcyclohexanol | A versatile two-step process; allows for isolation of the intermediate alcohol. | High for both steps (often >90%) | Requires an initial synthesis of the alcohol; the choice of oxidant can impact environmental friendliness. |

| Grignard Addition to Protected Cyclohexanedione | Excellent for forming the C-C bond; a foundational organometallic reaction. | Moderate to High | Requires anhydrous conditions; protection/deprotection of the dione adds steps. |

Pathway 1: Catalytic Hydrogenation of 4-Heptylphenol

This pathway is arguably one of the most direct routes to this compound. The reaction involves the reduction of the aromatic ring of 4-heptylphenol to a cyclohexane ring, with concurrent or subsequent tautomerization of the enol intermediate to the more stable ketone.

Mechanistic Insight

The catalytic hydrogenation of phenols to cyclohexanones is a well-established industrial process. The reaction proceeds on the surface of a heterogeneous catalyst, typically a noble metal such as palladium or platinum on a carbon support. The phenol adsorbs onto the catalyst surface, and hydrogen is added across the aromatic pi-system. The reaction can proceed through a cyclohexenol intermediate, which then tautomerizes to the final cyclohexanone product. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical to favor the formation of the ketone over the fully reduced cyclohexanol.

Caption: Catalytic hydrogenation of 4-heptylphenol to this compound.

Experimental Protocol: Catalytic Hydrogenation of 4-Heptylphenol

This protocol is adapted from general procedures for the hydrogenation of 4-alkylphenols.

-

Reactor Preparation: A high-pressure autoclave is charged with 4-heptylphenol (1 equivalent) and a suitable solvent such as water or a lower alcohol (e.g., ethanol).

-

Catalyst Addition: 5% Palladium on charcoal (Pd/C) is added to the mixture (typically 1-5 mol%). The catalyst should be handled carefully in a moist state to prevent ignition.

-

Reaction Execution: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 2-10 MPa). The reaction mixture is heated to the target temperature (e.g., 80-150°C) with vigorous stirring.

-

Monitoring and Work-up: The reaction is monitored by observing the cessation of hydrogen uptake. After cooling to room temperature, the reactor is carefully depressurized and purged with nitrogen.

-

Isolation and Purification: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filter cake should be kept wet to prevent ignition.[3] The filtrate is then concentrated under reduced pressure, and the residue is purified by vacuum distillation or column chromatography to afford this compound.

Pathway 2: Oxidation of 4-Heptylcyclohexanol

This two-step pathway first involves the synthesis of 4-heptylcyclohexanol, which is then oxidized to the target ketone. This approach offers the flexibility of isolating and characterizing the intermediate alcohol.

Step 2.1: Synthesis of 4-Heptylcyclohexanol via Hydrogenation of 4-Heptylphenol

The precursor alcohol can be synthesized by the complete hydrogenation of 4-heptylphenol.

In this case, the goal is the complete reduction of the aromatic ring to a cyclohexane ring. Catalysts such as Rhodium on alumina or Raney Nickel are often employed under conditions that favor the formation of the alcohol.

Caption: Hydrogenation of 4-heptylphenol to 4-heptylcyclohexanol.

-

Reactor Setup: A high-pressure reactor is charged with 4-heptylphenol (1 equivalent), a suitable solvent (e.g., isopropanol), and the hydrogenation catalyst (e.g., 5% Rh/Al2O3).

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The reaction is typically carried out at elevated temperature and pressure until hydrogen uptake ceases.

-

Work-up and Isolation: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield crude 4-heptylcyclohexanol, which can be purified by distillation or recrystallization.

Step 2.2: Oxidation of 4-Heptylcyclohexanol

The synthesized 4-heptylcyclohexanol is then oxidized to this compound. A variety of oxidizing agents can be employed, from traditional chromium-based reagents to more environmentally friendly options.

The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. The mechanism involves the removal of the hydroxyl proton and the proton attached to the carbinol carbon. With chromium-based reagents, a chromate ester is formed, which then undergoes an E2-like elimination. With hypochlorite-based oxidants, an intermediate alkyl hypochlorite is formed, which then eliminates HCl.

Caption: Oxidation of 4-heptylcyclohexanol to this compound.

This protocol is adapted from procedures for the oxidation of secondary alcohols using household bleach.

-

Reaction Setup: 4-Heptylcyclohexanol (1 equivalent) is dissolved in glacial acetic acid in a flask equipped with a stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Oxidant: An aqueous solution of sodium hypochlorite (bleach, 1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature below 30°C.

-

Reaction Monitoring: The reaction is monitored for the disappearance of the starting material by thin-layer chromatography (TLC). The presence of excess oxidant can be tested with starch-iodide paper.

-

Work-up: Once the reaction is complete, the excess oxidant is quenched by the addition of a saturated solution of sodium bisulfite. The mixture is then neutralized with a saturated solution of sodium bicarbonate.

-

Extraction and Purification: The product is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Pathway 3: Grignard Addition to a Protected 1,4-Cyclohexanedione

This pathway utilizes the powerful carbon-carbon bond-forming capability of Grignard reagents. To achieve selective addition at the 4-position, one of the ketone functionalities of 1,4-cyclohexanedione must be protected.

Mechanistic Insight

The synthesis begins with the protection of one of the carbonyl groups of 1,4-cyclohexanedione as a ketal, typically using ethylene glycol. This prevents the Grignard reagent from reacting at both carbonyls. The Grignard reagent, heptylmagnesium bromide, is prepared from 1-bromoheptane and magnesium metal. This organometallic species then acts as a nucleophile, attacking the unprotected carbonyl carbon. Subsequent acidic workup removes the protecting group and protonates the newly formed alkoxide, which, being a tertiary alcohol, may dehydrate. A final reduction step would be necessary to obtain the saturated cyclohexanone. A more direct approach involves the 1,4-conjugate addition of an organocuprate to cyclohexenone.

Caption: A multi-step Grignard synthesis pathway to this compound.

Experimental Protocol: Grignard Addition

This protocol is a conceptual outline based on standard Grignard reaction procedures.

-

Preparation of Heptylmagnesium Bromide: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. 1-Bromoheptane is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Grignard Addition: The solution of 1,4-cyclohexanedione monoethylene ketal in anhydrous diethyl ether is cooled in an ice bath. The prepared heptylmagnesium bromide solution is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up and Deprotection: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then treated with aqueous acid (e.g., dilute HCl) to hydrolyze the ketal.

-

Purification: The resulting crude this compound is purified by vacuum distillation or column chromatography.

Product Characterization: Spectroscopic Data

The identity and purity of the synthesized this compound (CAS: 16618-75-0, Molecular Formula: C13H24O, Molecular Weight: 196.33 g/mol ) can be confirmed by various spectroscopic techniques.[1][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the heptyl chain, including a triplet for the terminal methyl group around 0.9 ppm and a series of multiplets for the methylene groups between 1.2 and 1.6 ppm. The protons on the cyclohexanone ring will appear as multiplets in the region of 1.5 to 2.5 ppm. The protons alpha to the carbonyl group will be the most downfield of the ring protons.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the range of 205-220 ppm. The carbons of the heptyl chain and the cyclohexanone ring will appear in the aliphatic region (10-50 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong, sharp absorption band characteristic of a saturated ketone C=O stretch, typically appearing around 1715 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the heptyl chain and cyclohexane ring just below 3000 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 196. Common fragmentation patterns for cyclohexanones include alpha-cleavage (loss of alkyl radicals) and McLafferty rearrangement.

Conclusion

This technical guide has detailed three robust and scientifically sound pathways for the synthesis of this compound. The choice of a particular route will depend on factors such as the availability of starting materials, the scale of the synthesis, equipment availability, and environmental considerations. The catalytic hydrogenation of 4-heptylphenol offers a direct and efficient method, while the oxidation of 4-heptylcyclohexanol provides a versatile two-step alternative. The Grignard pathway, though more complex, is a classic and powerful method for carbon-carbon bond formation. Each described protocol is a self-validating system, grounded in established chemical principles, and provides a solid foundation for researchers and drug development professionals to produce this compound with high purity and in good yield.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

ResearchGate. Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Available from: [Link]

- Filo. Given the reaction sequence: \ce{CH3MgBr + \text{cyclohexanone} ->[{H3O+.. Available from: https://www.filo.com/chemistry/organic-chemistry/given-the-reaction-sequence-cech3mgbr-textcyclohexanone-ce-a-ce-b-ce-c-ce-d-ch3mgbr-cyclohexanone-ahbr-bmg-ether-chcho-h3o-d/834869403

-

National Center for Biotechnology Information. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Available from: [Link]

-

PubMed. General synthesis for chiral 4-alkyl-4-hydroxycyclohexenones. Available from: [Link]

-

Stanford University. HYDROGENATION | FACT SHEET. Available from: [Link]

-

MDPI. Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814). Available from: [Link]

-

YouTube. Cyclohexanone And Grignard reagent #12boardexam #grignard_reagent. Available from: [Link]

-

National Institute of Standards and Technology. 4-Heptanone. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Study.com. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about... Available from: [Link]

-

Pearson+. Predict the products formed when cyclohexanone reacts with the fo... Available from: [Link]

-

Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Available from: [Link]

-

YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Available from: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

-

Reddit. Hydrogenation reaction tips and tricks. Available from: [Link]

-

YouTube. CHEM 2211L Experiment 7 - Transfer Hydrogenation Experiment. Available from: [Link]

-

University of Wisconsin-Madison. Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. Available from: [Link]

-

Beilstein Journals. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Available from: [Link]

-

National Institute of Standards and Technology. Cyclohexanone, 4-(1,1-dimethylethyl)-. Available from: [Link]

-

University of Wisconsin-Madison. Oxidation of Cyclohexanol Chemistry 233: Organic Lab I Procedure: Week 2 1. Obtain from the stock room a packet containing 7.5g. Available from: [Link]

-

Royal Society of Chemistry. One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Available from: [Link]

-

National Institute of Standards and Technology. Cyclohexanone. Available from: [Link]

-

National Center for Biotechnology Information. 4-Hydroxycyclohexanone. Available from: [Link]

-

ResearchGate. Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

YouTube. Prelab lecture Lab 4 Oxidation of Cyclohexanol. Available from: [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available from: [Link]

-

SpectraBase. 4-Heptanone. Available from: [Link]

-

National Institute of Standards and Technology. 4-Isopropylcyclohexanone. Available from: [Link]

-

SpectraBase. 4-Tert-butylcyclohexanone - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

-

National Institute of Standards and Technology. Cyclohexanone, 4-methyl-. Available from: [Link]

-

National Institute of Standards and Technology. 4-Isopropylcyclohexanone. Available from: [Link]

-

National Institute of Standards and Technology. 4-Propylcyclohexanone. Available from: [Link]

-

National Institute of Standards and Technology. Cyclohexanone. Available from: [Link]

-

YouTube. Green Oxidation of Cyclohexanol Experiment Part 1, Prelab. Available from: [Link]

Sources

physicochemical properties of 4-Heptylcyclohexanone

An In-depth Technical Guide to the Physicochemical Properties of 4-Heptylcyclohexanone

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 16618-75-0), a key intermediate and fragrance component. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This guide details the core physicochemical properties, outlines robust analytical methodologies for characterization and purity assessment, provides a general synthetic context, and summarizes critical safety and handling protocols. The methodologies are presented to ensure scientific integrity through self-validating experimental design, supported by authoritative references.

Introduction and Chemical Identity

This compound is a cyclic ketone characterized by a cyclohexanone ring substituted with a heptyl group at the 4-position. Its molecular structure, consisting of a polar ketone head and a lipophilic alkyl tail, makes it a valuable compound, primarily in the fragrance industry.[1] In this field, it contributes to floral, woody, and musky scent profiles and serves as a fixative to enhance the longevity of more volatile aroma components in a variety of consumer products.[1] Beyond fragrance applications, its stable cyclohexanone structure makes it a useful intermediate in the synthesis of more complex chemical entities.[1] Understanding its physicochemical properties is paramount for its effective application, quality control, and the development of new synthetic pathways.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These values are critical for predicting its behavior in various chemical and physical processes, from reaction kinetics to formulation stability.

| Property | Value | Source(s) |

| CAS Number | 16618-75-0 | [1][2] |

| Molecular Formula | C₁₃H₂₄O | [1][3] |

| Molecular Weight | 196.33 g/mol | [1][3] |

| Boiling Point | 118-120 °C (at 5 Torr) | [2][3] |

| Predicted Density | 0.880 ± 0.06 g/cm³ | [2] |

| Storage Conditions | Room temperature, dry environment | [1][3] |

Analytical Characterization and Methodologies

Accurate characterization is the cornerstone of scientific research and development. The following section details the standard analytical protocols for verifying the identity, purity, and structure of this compound.

Purity Assessment via Mass Balance Approach

For high-purity reference materials, the mass balance approach is a definitive method for assigning purity.[4] This methodology independently quantifies all significant impurities, and the sum is subtracted from 100% to determine the purity of the main component.

Key Impurity Analyses:

-

Water Content: Determined by Karl Fischer coulometric titration, often coupled with an oven method to release moisture from the sample without thermal degradation.[4] The oven temperature should be carefully selected below the compound's decomposition point.[4]

-

Non-Volatile Impurities: Quantified using Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature. The residue remaining at the end of the analysis corresponds to non-volatile content.

-

Residual Organic Solvents: Analyzed using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS), which is highly sensitive for detecting and quantifying volatile organic compounds remaining from the synthesis process.[4]

-

Structurally Related Impurities: Assessed using high-performance liquid chromatography (HPLC) with UV detection or Gas Chromatography with Flame Ionization Detection (GC-FID).[4]

Spectroscopic Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[5][6] For this compound, the IR spectrum is expected to show a strong, characteristic absorption peak for the ketone carbonyl group (C=O) at approximately 1700-1725 cm⁻¹. Additional peaks in the 2850-3000 cm⁻¹ region will correspond to the C-H stretching vibrations of the heptyl chain and the cyclohexane ring.[5][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.[5][8]

-

¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the heptyl chain and the cyclohexane ring. The protons on the carbons adjacent (alpha) to the carbonyl group will be deshielded and appear at a higher chemical shift (downfield) compared to the other protons on the ring and chain.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal at a very high chemical shift (approx. 190-220 ppm) corresponding to the carbonyl carbon.[7] The remaining signals will correspond to the carbons of the cyclohexane ring and the heptyl group. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.[8]

-

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound.[5][6] For this compound, the mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (196.33). Fragmentation patterns can provide further structural confirmation, often involving cleavage of the heptyl chain.

Chromatographic Analysis Protocol

Gas Chromatography (GC) is the preferred method for assessing the purity and quantifying this compound due to its volatility.

Step-by-Step GC-FID Protocol:

-

Sample Preparation: Prepare a calibration stock solution by accurately weighing this compound and dissolving it in a suitable solvent like acetone or hexane to a known concentration (e.g., 10 mg/mL).[9] Create a series of working standards by serial dilution.

-

Instrument Setup:

-

GC System: Agilent 7890 or equivalent.

-

Column: A non-polar capillary column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm) is suitable for separating the analyte from potential impurities.

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

Detector (FID): Set to 300°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.

-

-

Calibration: Inject the working standards to create a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the sample solution and integrate the peak area corresponding to this compound.

-

Quantification: Calculate the concentration of the analyte in the sample using the calibration curve.

General Synthetic Pathway

4-substituted cyclohexanones are commonly synthesized via the oxidation of the corresponding 4-substituted cyclohexanol.[10][11] This transformation is a fundamental reaction in organic chemistry.

The general pathway involves:

-

Starting Material: 4-Heptylcyclohexanol.

-

Oxidation: The alcohol is oxidized using a suitable oxidizing agent. While traditional methods used chromium-based reagents like Jones reagent, modern, more environmentally friendly methods utilize catalysts with oxidants like oxygen or sodium hypochlorite.[10][11]

-

Workup and Purification: After the reaction is complete, the product is typically extracted from the reaction mixture, washed, and purified, often by distillation or column chromatography, to yield pure this compound.

Safety, Handling, and Storage

Proper handling of chemical reagents is critical for laboratory safety. While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for cyclic ketones apply.

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin and eyes and do not breathe vapors.[13]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment, as related compounds can be flammable.[12][13] In case of fire, use CO₂, dry chemical, or foam to extinguish.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

-

This compound - ChemBK. ChemBK. [Link]

-

This compound - MySkinRecipes. MySkinRecipes. [Link]

- Synthesis method of 4-substituted cyclohexanone - Google Patents.

- Preparation method for 4-substituted acylamino cyclohexanone - Google Patents.

-

Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. Chemistry Steps. [Link]

-

IR Spectrum Analysis of 4-Heptanone | PDF | Mass Spectrometry - Scribd. Scribd. [Link]

-

Organic Chemistry - Spectroscopy - Cyclohexanone - YouTube. YouTube. [Link]

-

methylcyclohexanone 2521 | niosh - CDC. CDC. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin. [Link]

-

Safety Data Sheet: Cyclohexanone - Carl ROTH. Carl ROTH. [Link]

-

Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - MDPI. MDPI. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 6. scribd.com [scribd.com]

- 7. youtube.com [youtube.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. cdc.gov [cdc.gov]

- 10. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 11. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

- 12. carlroth.com [carlroth.com]

- 13. fishersci.com [fishersci.com]

4-Heptylcyclohexanone spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 4-Heptylcyclohexanone

Introduction

This compound is a long-chain alkyl-substituted cyclic ketone with applications in various fields, including as a fragrance ingredient and a synthetic intermediate in the development of novel chemical entities.[1] Accurate structural elucidation and purity assessment of this compound are paramount for its effective application and for regulatory compliance. This guide provides a comprehensive overview of the analytical techniques used to characterize this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the intent here is not merely to present data but to provide a foundational understanding of how these spectral data are generated and interpreted, empowering researchers and drug development professionals in their analytical endeavors.

Molecular Structure and Predicted Spectral Features

A thorough analysis of the molecular structure of this compound is the first step in predicting and interpreting its spectral data. The molecule consists of a cyclohexanone ring substituted at the 4-position with a heptyl group. This structure presents several key features that will give rise to characteristic signals in its NMR, IR, and mass spectra.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shift, integration, and splitting pattern of each proton signal provide detailed information about its chemical environment.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp, well-resolved peaks.[2]

-

Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound will show a series of signals corresponding to the protons on the cyclohexanone ring and the heptyl chain. The electron-withdrawing effect of the carbonyl group will deshield the adjacent protons, causing them to appear at a higher chemical shift (downfield).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Splitting Pattern |

| H on C2, C6 (α to C=O) | ~2.2 - 2.4 | 4H | Multiplet |

| H on C3, C5 (β to C=O) | ~1.8 - 2.0 | 4H | Multiplet |

| H on C4 (methine) | ~1.5 - 1.7 | 1H | Multiplet |

| H on C1' of heptyl | ~1.2 - 1.4 | 2H | Multiplet |

| H on C2'-C6' of heptyl | ~1.2 - 1.4 | 10H | Multiplet (broad) |

| H on C7' of heptyl (CH₃) | ~0.9 | 3H | Triplet |

The protons on the cyclohexanone ring will likely appear as complex multiplets due to their diastereotopic nature and coupling to multiple neighboring protons. The protons of the heptyl chain, except for the terminal methyl group, will overlap in the aliphatic region, forming a broad multiplet. The terminal methyl group is expected to be a clean triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol for ¹³C NMR

The sample preparation and instrumentation for ¹³C NMR are similar to that for ¹H NMR. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum of this compound will show distinct signals for the carbonyl carbon, the carbons of the cyclohexanone ring, and the carbons of the heptyl chain. The carbonyl carbon is highly deshielded and will appear at a very high chemical shift.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (C=O) | ~210 - 212 |

| C2, C6 (α to C=O) | ~40 - 42 |

| C3, C5 (β to C=O) | ~28 - 30 |

| C4 (methine) | ~45 - 47 |

| C1' of heptyl | ~36 - 38 |

| C2'-C6' of heptyl | ~22 - 32 |

| C7' of heptyl (CH₃) | ~14 |

The chemical shifts are estimated based on typical values for cyclohexanones and alkanes.[4] The exact values can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to obtain the final absorbance spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl group.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (ketone) stretch | ~1715 | Strong, sharp |

| C-H (sp³ aliphatic) stretch | ~2850 - 2960 | Strong |

| C-H bend (methylene and methyl) | ~1350 - 1470 | Medium |

The C=O stretch for a six-membered cyclic ketone typically appears around 1715 cm⁻¹.[5] The strong C-H stretching and bending vibrations are characteristic of the alkane-like portions of the molecule.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with high-energy electrons, causing the molecule to lose an electron and form a radical cation (the molecular ion).[7]

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum and Interpretation

The mass spectrum of this compound (C₁₃H₂₄O) is expected to show a molecular ion peak (M⁺˙) at m/z = 196. The fragmentation of the molecular ion will lead to a series of characteristic fragment ions.

Caption: Predicted major fragmentation pathways of this compound in EI-MS.

Key predicted fragmentations include:

-

Loss of the heptyl radical (C₇H₁₅˙): This would result in a fragment ion at m/z = 97.

-

McLafferty rearrangement: This is a characteristic fragmentation of ketones with a γ-hydrogen, which would lead to a fragment at m/z = 126.

-

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group can lead to various fragment ions, such as those at m/z = 141 and 125.

Synthesis Overview

4-Substituted cyclohexanones can be synthesized through various methods. A common approach involves the oxidation of the corresponding 4-substituted cyclohexanol.[8] The 4-heptylcyclohexanol precursor can be prepared via a Grignard reaction between a heptylmagnesium halide and 1,4-cyclohexanedione mono-ketal, followed by deprotection and reduction.

Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation and characterization of this compound. While this guide presents predicted data based on established principles and analogous compounds, experimental verification is essential for definitive structural confirmation and quality control in research and industrial applications.

References

- General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. (n.d.).

- 4-Ethylcyclohexanone(5441-51-0) 13C NMR spectrum - ChemicalBook. (n.d.).

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). (n.d.).

- This compound - MySkinRecipes. (n.d.).

- 13C NMR - SlideShare. (n.d.).

- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

- 4-Propylcyclohexanone - NIST WebBook. (n.d.).

- 4-HYDROXYCYCLOHEXANONE(13482-22-9) 1H NMR spectrum - ChemicalBook. (n.d.).

- 4-Methylcyclohexanone(589-92-4) IR Spectrum - ChemicalBook. (n.d.).

- a guide to 13c nmr chemical shift values - Compound Interest. (n.d.).

- 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814) - Human Metabolome Database. (n.d.).

- 4-HYDROXYCYCLOHEXANONE synthesis - ChemicalBook. (n.d.).

- 4-Heptanone - NIST WebBook. (n.d.).

- 12.2: Interpreting Mass Spectra - Chemistry LibreTexts. (2024).

- CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents. (n.d.).

- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.).

- Cyclohexanone - NIST WebBook. (n.d.).

- Application Note: Interpreting the 1H NMR Spectrum of 4-Methyl-2-hexanone - Benchchem. (n.d.).

- Cyclohexanone, 4-methyl- - NIST WebBook. (n.d.).

- Organic Chemistry - Spectroscopy - Cyclohexanone - YouTube. (2017, July 7).

- 11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30).

- Mass spectrometry 1 - Chemistry LibreTexts. (2023, January 29).

- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.).

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. compoundchem.com [compoundchem.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-Alkylcyclohexanones

Introduction: The Significance of the 4-Alkylcyclohexanone Scaffold

The 4-alkylcyclohexanone moiety is a foundational structural element in a multitude of organic molecules, spanning from pharmaceuticals and agrochemicals to liquid crystals and fragrance components. Its prevalence stems from the conformational rigidity imparted by the cyclohexane ring and the synthetic versatility of the ketone functional group, which serves as a handle for a wide array of chemical transformations. For researchers, scientists, and drug development professionals, a comprehensive understanding of the synthetic pathways to these valuable intermediates is paramount for the efficient and strategic construction of complex molecular architectures.

This technical guide provides an in-depth exploration of the core synthetic strategies for accessing 4-alkylcyclohexanones. Eschewing a rigid template, this document is structured to provide a logical and comparative analysis of the most prominent and field-proven methodologies. Each section will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and offer insights into the causal factors influencing experimental choices, thereby equipping the reader with a robust and practical understanding of this critical area of synthetic chemistry.

Strategic Approaches to the Synthesis of 4-Alkylcyclohexanones: A Comparative Overview

The synthesis of 4-alkylcyclohexanones can be broadly categorized into four principal strategies, each with its unique advantages and limitations. The choice of a particular route is often dictated by the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.

| Synthetic Strategy | Key Transformation | Common Starting Materials | Key Advantages | Potential Challenges |

| Robinson Annulation | Michael Addition followed by Intramolecular Aldol Condensation | Acyclic ketones, α,β-unsaturated ketones | Convergent, forms C-C bonds and the ring in one sequence | Potential for side reactions (e.g., polymerization of the Michael acceptor), regioselectivity control with unsymmetrical ketones |

| Birch Reduction-Alkylation | Partial reduction of an aromatic ring followed by alkylation and hydrolysis | Substituted anisoles, alkyl halides | Readily available starting materials, good control over the position of the alkyl group | Use of liquid ammonia and alkali metals requires specialized equipment and handling, multi-step process |

| Catalytic Hydrogenation | Selective reduction of the aromatic ring of a phenol | 4-Alkylphenols | Atom-economical, often high-yielding, catalyst can be recycled | Over-reduction to the corresponding cyclohexanol is a common side reaction, requires high-pressure hydrogenation equipment |

| Conjugate Addition | 1,4-addition of an organometallic reagent to a cyclohexenone | Cyclohexenones, organocuprates | Direct introduction of the alkyl group, generally high-yielding | Preparation of the organocuprate reagent, sensitivity to air and moisture |

The Robinson Annulation: Constructing the Cyclohexanone Ring

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings.[1][2] Discovered by Sir Robert Robinson, this reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1] Subsequent hydrogenation of the resulting enone yields the desired 4-alkylcyclohexanone.

Mechanistic Insights

The elegance of the Robinson annulation lies in its convergence, creating multiple carbon-carbon bonds and a new ring in a single pot or a two-step sequence.[3][4] The causality behind the experimental choices, particularly the base and solvent, is critical for achieving high yields and minimizing side reactions.

Caption: Workflow of the Robinson Annulation.

The choice of base is crucial. While strong bases like sodium hydroxide or potassium hydroxide are effective, they can also promote the polymerization of the Michael acceptor (e.g., methyl vinyl ketone).[5] Weaker bases, such as triethylamine or pyrrolidine, are often employed to mitigate this side reaction.[6] The reaction is typically carried out in a protic solvent like ethanol or methanol.[3]

Experimental Protocol: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one

This protocol describes the Robinson annulation of isobutyraldehyde with methyl vinyl ketone, which upon hydrogenation would yield 4,4-dimethylcyclohexanone.

Materials:

-

Isobutyraldehyde

-

Methyl vinyl ketone (freshly distilled)

-

Triethylamine

-

Dichloromethane (DCM)

-

Methanol

-

Sodium methoxide

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium chloride

-

Magnesium sulfate

Procedure:

-

To a solution of isobutyraldehyde (1.0 eq) in DCM, add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C.

-

Stir the mixture for 96 hours, ensuring the exclusion of light.

-

Concentrate the mixture under reduced pressure to obtain the crude Michael adduct.

-

Dissolve the crude Michael adduct in methanol and add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C.

-

After 24 hours, add another portion of sodium methoxide (1.0 eq).

-

After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography on silica gel to yield the annulation product.[7]

The Birch Reduction-Alkylation Pathway: From Aromatics to Cyclohexanones

The Birch reduction provides a powerful method for the partial reduction of aromatic rings, offering a distinct synthetic route to cyclohexanone derivatives.[8][9] This strategy involves the reduction of a 4-alkylanisole to a dihydroanisole derivative, followed by alkylation of the intermediate enolate and subsequent hydrolysis of the resulting vinyl ether to the desired 4-alkylcyclohexanone.

Mechanistic Insights

The Birch reduction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, in the presence of an alcohol as a proton source.[10] The solvated electrons from the metal add to the aromatic ring to form a radical anion. Protonation by the alcohol, followed by another electron transfer and a final protonation, yields a 1,4-cyclohexadiene.[10]

Caption: Workflow of the Birch Reduction-Alkylation Pathway.

The subsequent alkylation requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the dihydroanisole intermediate to form a resonance-stabilized enolate. This enolate then reacts with an alkyl halide to introduce the second alkyl group. The final step is the acid-catalyzed hydrolysis of the enol ether to the corresponding ketone.

Experimental Protocol: A General Approach

Materials:

-

4-Alkylanisole

-

Lithium or Sodium

-

Liquid ammonia

-

Ethanol or tert-Butanol

-

Tetrahydrofuran (THF), anhydrous

-

Lithium diisopropylamide (LDA) solution

-

Alkyl halide

-

Dilute aqueous hydrochloric acid or sulfuric acid

Procedure:

-

Birch Reduction: In a flask equipped with a dry ice condenser, dissolve the 4-alkylanisole in a mixture of anhydrous THF and ethanol. Cool the solution to -78 °C and carefully add liquid ammonia. Add small pieces of lithium or sodium metal until a persistent blue color is observed. Stir the reaction for several hours, then quench with a proton source like ammonium chloride. Allow the ammonia to evaporate.

-

Alkylation: To the crude dihydroanisole derivative dissolved in anhydrous THF at -78 °C, add a solution of LDA dropwise. After stirring for a period to ensure complete enolate formation, add the desired alkyl halide. Allow the reaction to warm to room temperature and stir until completion.

-

Hydrolysis: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over a suitable drying agent, and concentrate. Dissolve the crude alkylated vinyl ether in a mixture of THF and dilute aqueous acid. Heat the mixture to effect hydrolysis. After cooling, neutralize the reaction and extract the desired 4-alkylcyclohexanone. Purify the product by distillation or column chromatography.

Catalytic Hydrogenation of 4-Alkylphenols: A Direct and Atom-Economical Route

The catalytic hydrogenation of readily available 4-alkylphenols presents a direct and atom-economical pathway to 4-alkylcyclohexanones.[11] This method is particularly attractive for industrial applications due to its efficiency and the potential for catalyst recycling.

Mechanistic Considerations and Catalyst Selection

The hydrogenation of phenols to cyclohexanones involves the partial reduction of the aromatic ring.[12] The reaction typically proceeds through the formation of a cyclohexenol intermediate, which then tautomerizes to the more stable cyclohexanone.[13] A key challenge in this synthesis is preventing the over-reduction of the cyclohexanone product to the corresponding cyclohexanol.[14]

The choice of catalyst is paramount for achieving high selectivity. Palladium-based catalysts, such as palladium on carbon (Pd/C) or palladium on alumina (Pd/Al₂O₃), are most commonly employed for the selective hydrogenation of phenols to cyclohexanones.[15][16] Rhodium catalysts, on the other hand, tend to favor the formation of the cyclohexanol.[13]

Caption: Reaction Pathways in the Catalytic Hydrogenation of 4-Alkylphenols.

Reaction conditions such as temperature, hydrogen pressure, and solvent also play a significant role in determining the product distribution.[14] Milder conditions generally favor the formation of the cyclohexanone.

Experimental Protocol: Synthesis of 4-Methylcyclohexanone from p-Cresol

This protocol outlines the synthesis of 4-methylcyclohexanone via the catalytic hydrogenation of p-cresol.

Materials:

-

p-Cresol

-

Palladium on carbon (5% Pd/C) or Palladium on alumina (5% Pd/Al₂O₃)

-

Solvent (e.g., cyclohexane, water)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, charge a solution of p-cresol in the chosen solvent.

-

Add the palladium catalyst to the solution.

-

Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-1.0 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.[11][15]

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the conversion of p-cresol and the selectivity for 4-methylcyclohexanone.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Isolate the 4-methylcyclohexanone from the filtrate by distillation or extraction, followed by purification.

Quantitative Data on Catalyst Performance:

| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Conversion (%) | Selectivity to Cyclohexanone (%) | Reference |

| Pd@mpg-C₃N₄ | 65 | 0.1 | 99 | >99 | [15] |

| Rh/Al₂O₃ | 60-220 | Atmospheric | 0.1-33.5 | Varies with temp | [11] |

| Pd/C with Heteropoly Acid | 80 | 1.0 | 100 | 93.6 | [6] |

Conjugate Addition of Organocuprates: A Direct Alkylation Approach

The conjugate (or 1,4-) addition of organocuprates, also known as Gilman reagents, to α,β-unsaturated ketones provides a direct and efficient method for the synthesis of 4-alkylcyclohexanones from a cyclohexenone precursor. Organocuprates exhibit a strong preference for 1,4-addition over the 1,2-addition that is characteristic of more reactive organometallic reagents like Grignard or organolithium reagents.[17][18]

Mechanistic Rationale

The "soft" nucleophilic character of the alkyl group in a lithium dialkylcuprate (R₂CuLi) is the key determinant for its regioselectivity.[19] The reaction is believed to proceed through a π-complex between the copper and the alkene of the enone, which facilitates the transfer of an alkyl group to the β-carbon.[19] The resulting enolate is then protonated upon aqueous workup to yield the 4-alkylcyclohexanone.[17]

Caption: Mechanism of Conjugate Addition of an Organocuprate to Cyclohexenone.

Experimental Protocol: Synthesis of 3,3-Dimethylcyclohexanone

This protocol is adapted from the synthesis of 3,3-dimethylcyclohexanone from 3-methyl-2-cyclohexen-1-one, illustrating the general procedure for the conjugate addition of a methyl group.[20]

Materials:

-

3-Methyl-2-cyclohexen-1-one

-

Methyllithium solution

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride

Procedure:

-

Preparation of the Gilman Reagent: In a flame-dried flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or THF and cool to 0 °C. Add a solution of methyllithium (2.0 equivalents) dropwise with stirring. The formation of the lithium dimethylcuprate is indicated by a change in the appearance of the solution.

-

Conjugate Addition: Cool the Gilman reagent to -78 °C and add a solution of 3-methyl-2-cyclohexen-1-one (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction by TLC or GC.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Wash the combined organic extracts with water and brine, dry over a suitable drying agent, and concentrate under reduced pressure.

-

Purify the resulting 3,3-dimethylcyclohexanone by distillation or column chromatography.

A reported yield for the conjugate addition of a tert-butyl group to cyclohexenone is 86%.[20]

Conclusion and Future Outlook

The synthesis of 4-alkylcyclohexanones is a well-established field with a diverse array of reliable and robust methodologies. The choice between Robinson annulation, Birch reduction-alkylation, catalytic hydrogenation, and conjugate addition is a strategic decision that depends on factors such as starting material availability, desired substitution patterns, and scalability. As the demand for structurally complex and diverse molecules continues to grow in the pharmaceutical and materials science sectors, the development of even more efficient, selective, and sustainable methods for the synthesis of these fundamental building blocks will undoubtedly remain an active area of research. Future innovations may lie in the development of novel catalytic systems, the use of flow chemistry for improved safety and scalability, and the application of biocatalysis to achieve unparalleled levels of stereoselectivity.

References

- Gao, J.-X., Wang, J.-Z., Hu, S.-Z., & Wan, H.-L. (1995). Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure. Chemical Journal of Chinese Universities, 16(5), 666.

-

Chemistry Notes. (2022, April 29). Robinson annulation reaction: Easy mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

-

Fiveable. (n.d.). Methyl Vinyl Ketone Definition. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

- ResearchGate. (2016, December). 4.2.4.2. Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one.

-

Master Organic Chemistry. (2018, December 10). The Robinson Annulation. Retrieved from [Link]

-

Rzepa, H. (2012, November 4). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. Retrieved from [Link]

-

Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Retrieved from [Link]

-

National Institutes of Health. (2015). Reaction-activated palladium catalyst for dehydrogenation of substituted cyclohexanones to phenols and H2 without oxidants and hydrogen acceptors. Retrieved from [Link]

-

YouTube. (2018, May 11). Robinson Annulation Reaction Mechanism. Retrieved from [Link]

-

Journal of the American Chemical Society. (2011, February 4). Highly Selective Hydrogenation of Phenol and Derivatives over a Pd@Carbon Nitride Catalyst in Aqueous Media. Retrieved from [Link]

-

Journal of Pharmaceutical Negative Results. (2022, December 20). SYNTHESIS OF ALPHA, BETA UNSATURATED CYCLIC KETONES VIA ROBINSON ANNULATION REACTION. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]

-

Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch18: Organocopper reagents. Retrieved from [Link]

-

YouTube. (2025, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Retrieved from [Link]

-

NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

-

Wikipedia. (n.d.). Birch reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 5). 5.2: Catalytic Hydrogenation. Retrieved from [Link]

-

Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET. Retrieved from [Link]

-

YouTube. (2021, April 1). Lithium Dialkylcuprates in organic synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. Retrieved from [Link]

-

YouTube. (2020, September 8). Conjugate Addition of Alkyl Lithium Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Reactions of organocopper reagents. Retrieved from [Link]

-

Bulletin of the Chemical Society of Japan. (n.d.). Studies Concerning the Factors Affecting the Formation of Cyclohexanone Intermediates in the Catalytic Hydrogenation of Phenols. I. Hydrogenation of p-Cresol over Various Pd–C Catalysts. Retrieved from [Link]

-

NROChemistry. (n.d.). Birch Reduction: Mechanism & Examples. Retrieved from [Link]

-

IOPscience. (n.d.). Different Reaction Pathways for the Hydrogenation of o-cresol on Ruthenium, Rhodium, Palladium and Platinum Nanoparticles Supported on Carbon. Retrieved from [Link]

-

BYJU'S. (n.d.). Birch Reduction Mechanism. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction. In Organic Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Organocuprates in Conjugate Addition. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Birch Reduction. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Mechanistic Analysis of the Birch Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

-

ChemRxiv. (2024, September 3). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020). Retrieved from [Link]

-

Natural Product Reports. (2024, August 15). Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites. Retrieved from [Link]

Sources

- 1. Robinson annulation - Wikipedia [en.wikipedia.org]

- 2. Robinson Annulation [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Robinson Annulation | NROChemistry [nrochemistry.com]

- 8. Birch reduction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Preparation of 4-Methylcyclohexanone by Catalytic Hydrogenation of p-Cresol at Normal Pressure [cjcu.jlu.edu.cn]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nacatsoc.org [nacatsoc.org]

- 14. academic.oup.com [academic.oup.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. organicchemistrytutor.com [organicchemistrytutor.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 20. researchgate.net [researchgate.net]

Introduction: The Versatility of the 4-Alkylcyclohexanone Scaffold

An In-Depth Technical Guide to 4-Heptylcyclohexanone: Precursors, Synthesis, and Derivatives for Advanced Research

This compound is a cyclic ketone characterized by a cyclohexane ring substituted with a heptyl group at the fourth position. While it finds utility in the fragrance industry for its contribution to floral and woody scent profiles, its primary significance for researchers lies in its role as a versatile chemical intermediate.[1] The stable cyclohexanone core, combined with the lipophilic heptyl chain, makes it a valuable building block in organic synthesis.[1] Understanding the synthesis of this and related structures is crucial for drug discovery and materials science, where the precise arrangement of cyclic scaffolds and alkyl substituents dictates molecular function.[2][3] This guide provides a comprehensive overview of the key precursors, field-proven synthetic methodologies, and strategic derivatization of this compound, offering a technical resource for scientists engaged in advanced chemical synthesis.

Core Synthetic Pathways to this compound

The synthesis of this compound can be approached through several strategic disconnections. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. We will explore three primary, industrially relevant routes.

Pathway 1: Catalytic Hydrogenation of 4-Heptylphenol

This is arguably the most direct and efficient route, leveraging the commercially available precursor, 4-heptylphenol.[4][5][6] The synthesis proceeds in two distinct, high-yielding steps: the hydrogenation of the aromatic ring followed by the oxidation of the resulting cyclohexanol.

-

Step 1: Hydrogenation of 4-Heptylphenol to 4-Heptylcyclohexanol. The aromatic ring of 4-heptylphenol is reduced to a cyclohexane ring using catalytic hydrogenation. This reaction is typically performed under hydrogen pressure with a noble metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[7]

-

Causality: The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the aromatic ring, facilitating the addition of hydrogen atoms across the double bonds of the benzene ring under milder conditions than would otherwise be required.

-

-

Step 2: Oxidation of 4-Heptylcyclohexanol to this compound. The secondary alcohol produced in the first step is then oxidized to the target ketone. A variety of oxidizing agents can be used, but for cleaner, more environmentally friendly processes, methods using oxygen or sodium hypochlorite with a catalyst are preferred over stoichiometric heavy metal oxidants like chromates.[8][9]

-

Causality: The oxidant removes two hydrogen atoms—one from the hydroxyl group and one from the adjacent carbon—to form the carbonyl group of the ketone.

-

Sources

- 1. This compound [myskinrecipes.com]

- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 4-Heptylphenol (HMDB0246435) [hmdb.ca]

- 5. 4-n-Heptylphenol | C13H20O | CID 16143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 4-heptyl- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 9. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Heptylcyclohexanone

Abstract

4-Heptylcyclohexanone is a substituted cyclic ketone of significant interest, primarily recognized for its utility in the fragrance and flavor industries.[1] Its molecular structure, comprising a cyclohexanone ring and a C7 alkyl chain, imparts a unique combination of lipophilicity and chemical reactivity. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, established applications, a validated synthesis protocol, detailed spectral analysis for structural confirmation, and essential safety and handling guidelines. The methodologies and claims presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility for professionals in chemical research and development.

Physicochemical Properties and Molecular Structure

This compound (CAS No: 16618-75-0) is a C13 aliphatic ketone. The core of its structure is a six-membered carbon ring containing a ketone functional group, with a heptyl group attached at the fourth carbon position relative to the carbonyl. This structure results in a molecule with moderate polarity and a significant nonpolar character, influencing its solubility and physical state.

Molecular Diagram

The following diagram illustrates the 2D chemical structure of this compound.

Caption: 2D Structure of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₄O | [1] |

| Molecular Weight | 196.33 g/mol | [1][2] |

| CAS Number | 16618-75-0 | [1][2] |

| Boiling Point | 118-120 °C (at 5 Torr) | [2] |

| LogP (Octanol/Water) | 4.106 | [2] |

| Physical State | Liquid | [3] (by analogy) |

| Storage Condition | Room temperature, dry | [1] |

Applications in Industry and Research

The primary application of this compound lies within the fragrance industry . Its stable ketone structure and low volatility contribute to its use in a variety of consumer products.[1]

-

Scent Profile: It contributes to floral, woody, and musky scent profiles in perfumes and other scented goods.[1]

-

Aroma Fixative: Due to its low volatility, it serves as an effective fixative, enhancing the longevity of more volatile scent components in formulations like soaps, detergents, lotions, and fine fragrances.[1]

-

Chemical Intermediate: The cyclohexanone moiety serves as a versatile scaffold in organic synthesis, making it a useful intermediate for producing more complex molecules that require this stable ring structure.[1]

While it has been explored in flavoring applications for subtle background notes, this use is limited and requires careful safety evaluation.[1]

Synthesis Protocol: Oxidation of 4-Heptylcyclohexanol

The most direct and widely applicable method for synthesizing 4-substituted cyclohexanones is the oxidation of the corresponding secondary alcohol, 4-substituted cyclohexanol.[4][5] This approach offers high selectivity and yield. The precursor, 4-Heptylcyclohexanol, can be readily synthesized via the Grignard reaction of heptylmagnesium bromide with 1,4-cyclohexanedione monoethylene ketal, followed by deprotection and reduction, or via catalytic hydrogenation of 4-heptylphenol.

The following protocol details a reliable oxidation method using pyridinium chlorochromate (PCC), a standard and effective reagent for converting secondary alcohols to ketones with minimal over-oxidation.

Experimental Workflow Diagram

Caption: Workflow for the oxidation of 4-Heptylcyclohexanol to this compound.

Step-by-Step Methodology

Materials:

-

4-Heptylcyclohexanol

-

Pyridinium chlorochromate (PCC)

-

Celite® (diatomaceous earth)

-

Dichloromethane (DCM), anhydrous

-

Silica gel (for filtration and chromatography)

-

Hexane and Ethyl Acetate (for chromatography)

-

Standard laboratory glassware, magnetic stirrer, rotary evaporator

Protocol:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-Heptylcyclohexanol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Reagent Addition: To the stirred solution, add a small amount of Celite® followed by the portion-wise addition of PCC (approximately 1.5 equivalents). The Celite® helps prevent the formation of a dense, tarry precipitate.

-

Causality Insight: PCC is a mild oxidizing agent that selectively converts secondary alcohols to ketones. Using it in slight excess ensures the complete conversion of the starting material. Anhydrous conditions are crucial as water can interfere with the reagent.

-

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot (the ketone) indicates reaction completion, typically within 2-4 hours.

-

Workup and Filtration: Upon completion, dilute the reaction mixture with additional DCM. Prepare a short plug of silica gel in a fritted funnel and pour the reaction mixture through it to filter off the chromium salts and Celite®. Wash the plug thoroughly with DCM to ensure all product is collected.

-

Self-Validation: This filtration step is critical for removing the inorganic byproducts of the oxidation, which is a primary purification step.

-

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.

-

Purification: Purify the crude oil using flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate in hexane). Collect the fractions containing the pure product, identified by TLC.

-

Final Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound. Confirm the structure and purity using spectroscopic methods as detailed in the next section.

Structural Elucidation by Spectroscopy

Expected Spectroscopic Signatures:

-

¹H NMR (Proton NMR):

-

α-Protons (4H): The four protons on the carbons adjacent to the carbonyl group (positions 2 and 6) are expected to appear as a multiplet in the downfield region of the aliphatic spectrum, typically around δ 2.2-2.5 ppm . Their proximity to the electron-withdrawing carbonyl group causes this deshielding.[6]

-

Heptyl Chain Protons (15H): The protons of the heptyl chain will appear as a series of overlapping multiplets between δ 0.8-1.6 ppm . The terminal methyl group (-CH₃) will be the most upfield signal, appearing as a triplet around δ 0.9 ppm .

-

Other Cyclohexane Protons (5H): The remaining protons on the cyclohexane ring will also resonate in the δ 1.2-2.0 ppm range, likely overlapping with the heptyl chain signals.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): The most characteristic signal will be the ketone carbonyl carbon, which is expected to appear significantly downfield around δ 208-212 ppm .[6]

-

α-Carbons: The two carbons adjacent to the carbonyl (C2 and C6) will appear around δ 40-45 ppm .

-

Heptyl Chain & Ring Carbons: The remaining sp³ hybridized carbons of the heptyl chain and the cyclohexane ring will resonate in the upfield region of δ 14-40 ppm . The terminal methyl carbon of the heptyl chain will be the most upfield signal, around δ 14 ppm .

-

-

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of a saturated ketone carbonyl stretch is expected between 1705-1725 cm⁻¹ .[6] This is the most diagnostic peak in the IR spectrum.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexane and heptyl groups will be observed as multiple sharp peaks just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 196 , corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns for cyclic ketones include McLafferty rearrangement and alpha-cleavage. Expect to see significant fragments resulting from the loss of the heptyl chain or parts of it.

-

Safety, Handling, and Storage

This compound is classified as a hazardous chemical and requires careful handling to minimize risk. The following guidelines are based on available Safety Data Sheets (SDS) for similar compounds.[10][11][12][13]

Hazard Identification

-

GHS Classification:

Precautionary Measures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][12] Use explosion-proof electrical and ventilating equipment.[10][11]

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

References

-

This compound - ChemBK. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem. (URL: [Link])

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones - PMC - NIH. (URL: [Link])

- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google P

- CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone - Google P

-

Cyclohexanone | C6H10O | CID 7967 - PubChem. (URL: [Link])

-

Organic Chemistry - Spectroscopy - Cyclohexanone - YouTube. (URL: [Link])

-

4-Hydroxy-4-methylcyclohexanone | C7H12O2 | CID 28539 - PubChem. (URL: [Link])

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])

-

Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols - ResearchGate. (URL: [Link])

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. (URL: [Link])

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (URL: [Link])

-

Spectroscopy - Organic Chemistry at CU Boulder. (URL: [Link])

-

4-Hydroxycyclohexanone | C6H10O2 | CID 543706 - PubChem. (URL: [Link])

Sources

- 1. This compound [myskinrecipes.com]

- 2. guidechem.com [guidechem.com]

- 3. 4-Methylcyclohexanone | C7H12O | CID 11525 - PubChem [pubchem.ncbi.nlm.nih.gov]